molecular formula C20H14Cl2N2O2S B3000435 4-chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899728-97-3

4-chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B3000435
CAS No.: 899728-97-3
M. Wt: 417.3
InChI Key: RKFLGADYNUIFSK-UHFFFAOYSA-N
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Description

4-chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C20H14Cl2N2O2S and its molecular weight is 417.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Researchers have synthesized various phenol derivatives, similar to the specified compound, that have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds have been characterized using IR, 1H NMR, mass spectral data, and elemental analysis (Shaikh et al., 2014).

Heterocyclic Compound Synthesis

  • Heterocyclic compounds such as oxazepine derivatives, pyrazol derivatives, and isoxazole derivatives have been prepared using reactions involving compounds similar to the specified chemical. These syntheses involve various reactions with different anhydrides and lead to a range of derivatives, showcasing the versatility of these compounds in heterocyclic chemistry (Adnan et al., 2014).

Anti-Bacterial Studies

  • Another study focused on the synthesis of 6, 8-disubstituted 3,4-dihydro-2H-benzo[e][1,3]oxazine compounds, which are structurally related to the specified compound, and their characterization using MASS, 1H NMR spectroscopy. These compounds have been evaluated for their antibacterial properties, demonstrating their potential use in medical research (Suthar et al., 2009).

Azoic Compound Formation

  • Research into the synthesis of azoic compounds from similar heterocyclic systems has provided insights into the properties of these compounds. These studies involve coupling reactions with phenols and phenolic derivatives, indicating the potential for diverse chemical applications (Niþu et al., 2008).

Cytotoxicity and Utility in Heterocycle Synthesis

  • Studies have also investigated the cytotoxic activities of compounds synthesized from chemicals structurally related to the specified compound. These investigations have led to the identification of compounds with significant cytotoxic potential, which could be valuable in the development of new medicinal drugs (Hegazi et al., 2010).

Antitumor and Anti-Inflammatory Activities

  • A series of thiazolidin-4-ones, synthesized from related compounds, have been evaluated for their antitumor and anti-inflammatory activities. These studies highlight the potential therapeutic applications of these compounds in cancer and inflammation treatment (Horishny et al., 2020).

Properties

IUPAC Name

4-chloro-2-(9-chloro-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2S/c21-12-1-3-18(25)14(7-12)16-9-17-15-8-13(22)2-4-19(15)26-20(24(17)23-16)11-5-6-27-10-11/h1-8,10,17,20,25H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLGADYNUIFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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